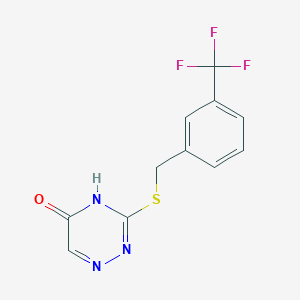

![molecular formula C12H14N2O3 B2886383 1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea CAS No. 2034251-02-8](/img/structure/B2886383.png)

1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

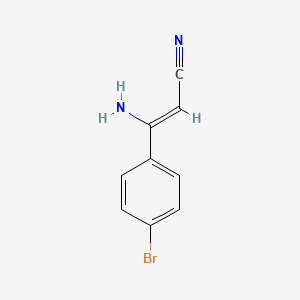

The compound “1-([2,3’-Bifuran]-5-ylmethyl)-3-ethylurea” is an organic compound containing a bifuran moiety and a urea moiety. Bifuran is a type of organic compound that contains two furan rings . Furan is a heterocyclic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Urea is an organic compound with two amine (-NH2) groups joined by a carbonyl (C=O) functional group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the bifuran and urea moieties and the specific locations of the ethyl and methyl groups . Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine the exact molecular structure .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the specific functional groups present in the molecule. The furan rings might undergo reactions typical of aromatic compounds, while the urea moiety might participate in reactions involving the carbonyl group or the amine groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications

Catalytic Conversion of Biomass-Derived Furanic Compounds

Furfural and 5-hydroxymethylfurfural (HMF) are crucial platform chemicals in biorefinery processes. The catalytic reduction of these compounds with hydrogen over heterogeneous catalysts offers a pathway to convert oxygen-rich compounds into valuable chemicals. This process enables the production of a range of products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and dimethylfuran, by controlling the hydrogenation reactions and the reaction conditions (Nakagawa, Tamura, & Tomishige, 2013).

Synthesis and Anti-viral Activities

The synthesis of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one derivatives and their conversion into various heterocyclic systems of synthetic and biological importance has shown promising antiviral activity against H5N1 avian influenza virus. Compounds derived from this synthesis demonstrated significant antiviral effects, showcasing the potential of furanic compounds in developing novel antiviral agents (Flefel et al., 2014).

Antibacterial and Antifungal Activities

Furan derivatives have been synthesized and evaluated for their antibacterial and antifungal activities against various pathogens. These compounds showed significant activity, presenting an avenue for the development of new antimicrobial agents. Their effectiveness against both gram-positive and gram-negative bacteria, as well as fungi, underscores the therapeutic potential of furan derivatives (Loğoğlu et al., 2010).

Controlled Release of Small Molecules

Poly[(amino acid ester)phosphazenes] have been explored as substrates for the controlled release of small molecules, such as drugs and dyes. These polymers’ hydrolytic decomposition and release profiles suggest their applicability in drug delivery systems, offering a mechanism for sustained release of therapeutic agents (Allcock, Pucher, & Scopelianos, 1994).

Enantioselective Catalysis

Research into primary amine-thiourea derivatives has shown that they can catalyze the conjugate addition of ketones to nitroalkenes with high enantioselectivity. This finding has implications for the synthesis of chiral molecules, which are essential in pharmaceuticals and fine chemicals (Huang & Jacobsen, 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-ethyl-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-2-13-12(15)14-7-10-3-4-11(17-10)9-5-6-16-8-9/h3-6,8H,2,7H2,1H3,(H2,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEXEIDKNSXSPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCC1=CC=C(O1)C2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-([2,3'-Bifuran]-5-ylmethyl)-3-ethylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Hydroxypiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886316.png)

![Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate](/img/structure/B2886317.png)